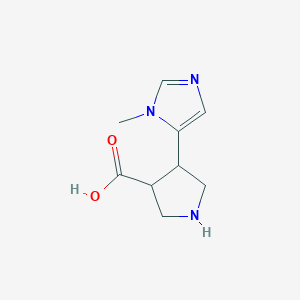
4-(Aminomethyl)-N-ethylpyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Aminomethyl)-N-ethylpyridine-2-carboxamide is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an aminomethyl group attached to the fourth position of the pyridine ring, an ethyl group attached to the nitrogen atom, and a carboxamide group at the second position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-N-ethylpyridine-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 4-(aminomethyl)pyridine with ethyl isocyanate under controlled conditions to form the desired carboxamide. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the carboxamide bond.
Another approach involves the use of 4-(aminomethyl)pyridine and ethyl chloroformate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
化学反応の分析
Types of Reactions
4-(Aminomethyl)-N-ethylpyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The aminomethyl group can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the aminomethyl group.
科学的研究の応用
4-(Aminomethyl)-N-ethylpyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and studies involving enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific properties, such as catalysts and polymers.
作用機序
The mechanism of action of 4-(Aminomethyl)-N-ethylpyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
4-(Aminomethyl)-N-ethylpyridine-2-carboxamide can be compared with other similar compounds, such as:
4-(Aminomethyl)pyridine: Lacks the ethyl and carboxamide groups, making it less versatile in certain applications.
N-Ethylpyridine-2-carboxamide: Lacks the aminomethyl group, which may reduce its reactivity in certain chemical reactions.
4-(Aminomethyl)-N-methylpyridine-2-carboxamide: Similar structure but with a methyl group instead of an ethyl group, which can affect its chemical and biological properties.
特性
分子式 |
C9H13N3O |
|---|---|
分子量 |
179.22 g/mol |
IUPAC名 |
4-(aminomethyl)-N-ethylpyridine-2-carboxamide |
InChI |
InChI=1S/C9H13N3O/c1-2-11-9(13)8-5-7(6-10)3-4-12-8/h3-5H,2,6,10H2,1H3,(H,11,13) |
InChIキー |
JEMUVAMIQPZLOR-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)C1=NC=CC(=C1)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methoxy-3-methylbutanoic acid](/img/structure/B13221275.png)
![2-(Butan-2-yl)-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13221278.png)



![3-[6-Acetyl-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile](/img/structure/B13221315.png)
![7-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride](/img/structure/B13221326.png)

![2-Oxo-4-propyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B13221349.png)
![1-{[4-(Trifluoromethyl)phenyl]methyl}piperazin-2-one](/img/structure/B13221354.png)
![3-Fluoro-3-[2-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13221355.png)
![(2S)-2-[[4-(2-methylphenoxy)phenyl]sulfonylamino]propanoic acid](/img/structure/B13221359.png)

